Cas no 130925-07-4 (3-(1Z)-{(benzenesulfonyl)methylamino}(4-methylphenyl)methylidene-1,1-diphenylthiourea)

3-(1Z)-{(benzenesulfonyl)methylamino}(4-methylphenyl)methylidene-1,1-diphenylthiourea structure
130925-07-4 structure
Product Name:3-(1Z)-{(benzenesulfonyl)methylamino}(4-methylphenyl)methylidene-1,1-diphenylthiourea
N.o CAS:130925-07-4
MF:C28H25N3O2S2
MW:499.647003889084
CID:6427424
PubChem ID:5586079
Update Time:2025-07-16

3-(1Z)-{(benzenesulfonyl)methylamino}(4-methylphenyl)methylidene-1,1-diphenylthiourea Propriedades químicas e físicas

Nomes e Identificadores

    • 3-(1Z)-{(benzenesulfonyl)methylamino}(4-methylphenyl)methylidene-1,1-diphenylthiourea
    • (Z)-N-(diphenylcarbamothioyl)-4-methyl-N-((phenylsulfonyl)methyl)benzimidamide
    • Benzenecarboximidamide, N-[(diphenylamino)thioxomethyl]-4-methyl-N'-[(phenylsulfonyl)methyl]-
    • 3-[(1Z)-{[(benzenesulfonyl)methyl]amino}(4-methylphenyl)methylidene]-1,1-diphenylthiourea
    • 3-[(Z)-N-(benzenesulfonylmethyl)-C-(4-methylphenyl)carbonimidoyl]-1,1-diphenylthiourea
    • 130925-07-4
    • N'-(diphenylcarbamothioyl)-4-methyl-N-[(phenylsulfonyl)methyl]benzenecarboximidamide
    • Inchi: 1S/C28H25N3O2S2/c1-22-17-19-23(20-18-22)27(29-21-35(32,33)26-15-9-4-10-16-26)30-28(34)31(24-11-5-2-6-12-24)25-13-7-3-8-14-25/h2-20H,21H2,1H3,(H,29,30,34)
    • Chave InChI: MHFKMGSLPRLVED-UHFFFAOYSA-N
    • SMILES: C1(C(NC(N(C2=CC=CC=C2)C2=CC=CC=C2)=S)=NCS(C2=CC=CC=C2)(=O)=O)=CC=C(C)C=C1

Propriedades Computadas

  • Massa Exacta: 499.13881940g/mol
  • Massa monoisotópica: 499.13881940g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 35
  • Contagem de Ligações Rotativas: 7
  • Complexidade: 779
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 1
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 6.2
  • Superfície polar topológica: 102Ų

3-(1Z)-{(benzenesulfonyl)methylamino}(4-methylphenyl)methylidene-1,1-diphenylthiourea Preçomais >>

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